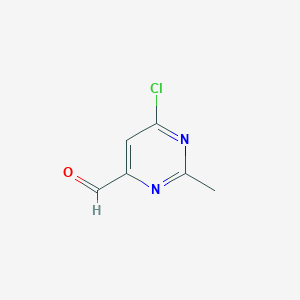

6-Chloro-2-methylpyrimidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFKYSPBAWAJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717048 | |

| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-42-2 | |

| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-2-methylpyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of 6-Chloro-2-methylpyrimidine-4-carbaldehyde. While direct experimental data for this specific compound is not extensively documented in public literature, this paper will establish its fundamental properties through theoretical calculations and draw upon the well-established chemistry of related pyrimidine derivatives to project its synthesis, reactivity, and potential applications.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] this compound is a functionalized pyrimidine that holds significant potential as a building block in the synthesis of novel bioactive molecules. Its structure incorporates three key features: a pyrimidine ring, a reactive chlorosubstituent, and an aldehyde group, making it a versatile intermediate for further chemical modifications.

Physicochemical Properties

Key identifiers and calculated properties for this compound are summarized below. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less common intermediate.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₅ClN₂O | Calculated |

| Molecular Weight | 156.57 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established methods in pyrimidine chemistry. A plausible synthetic route would involve the selective formylation of a suitable precursor. One such precursor is 4,6-dichloro-2-methylpyrimidine, which is commercially available.

Proposed Synthetic Workflow:

A potential synthetic route could involve the lithiation of a protected 4-chloro-2-methylpyrimidine followed by quenching with an electrophilic formylating agent. Alternatively, a more direct approach could be the partial reduction of a corresponding nitrile or ester derivative. For instance, the reduction of 6-chloro-2-methylpyrimidine-4-carbonitrile could yield the desired aldehyde.

Experimental Protocol: Reduction of a Nitrile Precursor

-

Starting Material: 6-Chloro-2-methylpyrimidine-4-carbonitrile.[2]

-

Reaction: The nitrile is dissolved in a suitable anhydrous solvent (e.g., THF or toluene) and cooled to a low temperature (e.g., -78 °C).

-

Reagent Addition: A solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise to the reaction mixture. The stoichiometry is carefully controlled to favor the formation of the aldehyde over further reduction to the alcohol.

-

Quenching: The reaction is quenched with a suitable reagent, such as methanol, followed by an acidic workup.

-

Purification: The crude product is extracted and purified using column chromatography to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three key functional components:

-

The Aldehyde Group: This group is susceptible to a wide range of classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form various amine derivatives. It can also participate in condensation reactions, such as the Wittig or Knoevenagel reactions, to form carbon-carbon double bonds.

-

The Chloro Substituent: The chlorine atom at the 6-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted pyrimidines. The reactivity of the chloro group is a key feature for its use in medicinal chemistry.

-

The Pyrimidine Ring: The pyrimidine core itself can undergo various transformations, although it is generally more stable than the attached functional groups.

The interplay of these functional groups allows for a rich derivatization chemistry, making this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine core is a privileged scaffold in drug discovery, with numerous approved drugs containing this heterocycle.[1] The structural motifs present in this compound make it an attractive starting point for the development of novel therapeutic agents, particularly in the following areas:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP. The ability to introduce various substituents at the 4- and 6-positions of the pyrimidine ring makes this scaffold ideal for targeting the ATP-binding pocket of kinases.

-

Antimicrobial Agents: Pyrimidine derivatives have been shown to possess a broad spectrum of antimicrobial activity.[1] The functional groups on this compound can be modified to optimize interactions with microbial targets.

-

Anticancer Agents: The pyrimidine ring is a key component of several anticancer drugs that function as antimetabolites. The versatile chemistry of this compound allows for the synthesis of novel analogs with potential antiproliferative activity.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling chlorinated heterocyclic aldehydes should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a promising, albeit not widely documented, chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. Its combination of a reactive aldehyde and a chloro-substituent on the privileged pyrimidine scaffold opens up a multitude of possibilities for the synthesis of diverse compound libraries. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel therapeutic agents.

References

-

PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available from: [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available from: [Link]

-

PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]

Sources

An In-depth Technical Guide on the Structure and Tautomeric Forms of 6-Chloro-2-methylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical structure and tautomeric complexity of 6-Chloro-2-methylpyrimidine-4-carbaldehyde. As a substituted pyrimidine, this compound is part of a class of heterocyclic structures of significant interest in medicinal chemistry and drug development. An understanding of its potential isomeric forms is critical for predicting its reactivity, metabolic fate, and interaction with biological targets.

Canonical Structure and Molecular Properties

This compound is a derivative of pyrimidine, a diazine heterocycle that is a core component of nucleic acids. The canonical structure features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a formyl (carbaldehyde) group at the 4-position.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O |

| IUPAC Name | This compound |

| Molecular Weight | 156.57 g/mol |

| Canonical SMILES | CC1=NC(=C(C=N1)C=O)Cl |

This aldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor in the preparation of dasatinib intermediates, a potent oncology drug.[1][2] The reactivity of the aldehyde group and the chloro-substituent makes it a versatile building block in organic synthesis.[3]

The Tautomeric Landscape

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the study of heterocyclic compounds.[4][5][6] For this compound, the presence of the aldehyde group introduces the possibility of multiple tautomeric forms, primarily keto-enol and hydrate-hemiacetal equilibria. The stability and prevalence of these forms can be significantly influenced by the solvent environment.[4]

Keto-Enol Tautomerism

The aldehyde (keto) form can exist in equilibrium with its enol tautomer, (E/Z)-(6-chloro-2-methylpyrimidin-4-yl)methanol. This process involves the migration of a proton from the alpha-carbon (the formyl carbon) to the carbonyl oxygen, with a corresponding shift of the double bond.[7][8][9]

While the keto form is generally more stable for simple aldehydes, the equilibrium can be influenced by factors such as intramolecular hydrogen bonding and solvent effects.[7][8] Spectroscopic methods, particularly NMR, are crucial for detecting the presence of the less abundant enol form.[4]

Caption: Keto-enol tautomerism of this compound.

Hydrate Formation (Gem-diol)

In aqueous or protic solvents, aldehydes can reversibly react with water to form a geminal diol, also known as a hydrate.[10][11][12] The equilibrium between the aldehyde and its hydrate is influenced by the electronic effects of the substituents on the carbonyl carbon.[10][13]

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro-substituent, increases the electrophilicity of the carbonyl carbon, likely favoring hydrate formation in aqueous media.[13]

Caption: Hydrate formation from this compound.

Experimental Characterization of Tautomers

The identification and quantification of tautomeric forms in solution require sophisticated analytical techniques. A combination of spectroscopic and computational methods provides the most comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structures of tautomers in solution.[14] The choice of solvent is critical, as it can influence the tautomeric equilibrium.

¹H NMR:

-

Aldehyde Form: A characteristic singlet for the aldehydic proton is expected in the downfield region (δ 9-10 ppm). The methyl protons would appear as a singlet around δ 2.5-3.0 ppm, and the pyrimidine ring proton as a singlet in the aromatic region.

-

Enol Form: The appearance of a vinyl proton signal and a hydroxyl proton signal, which would disappear upon D₂O exchange, would indicate the presence of the enol tautomer.[15]

-

Hydrate Form: The disappearance of the aldehyde proton signal and the appearance of a new methine proton signal at a more upfield position, along with hydroxyl proton signals, would be indicative of hydrate formation.

¹³C NMR: The chemical shift of the carbonyl carbon (δ 190-200 ppm) in the aldehyde form would be replaced by a signal for the diol-substituted carbon (δ 80-90 ppm) in the hydrate form.

Step-by-Step Protocol: ¹H NMR Analysis for Tautomerism

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The use of different solvents can help in observing shifts in the tautomeric equilibrium.[4]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the instrument to obtain optimal magnetic field homogeneity.

-

Set the appropriate spectral width and number of scans.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals to determine the relative ratios of the different species present.

-

To confirm the presence of exchangeable protons (e.g., -OH in enol or hydrate forms), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.[15]

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the peaks to the respective protons in the expected tautomeric forms based on their chemical shifts, multiplicities, and integration values.

-

Caption: Workflow for NMR-based tautomer analysis.

Implications for Drug Development

The existence of multiple tautomeric forms of this compound has significant implications for its use in drug development:

-

Reactivity: The different tautomers will exhibit distinct chemical reactivity. For instance, the enol form can act as a nucleophile, while the aldehyde form is an electrophile.

-

Biological Activity: Tautomers can have different binding affinities for biological targets. The shape, hydrogen bonding capabilities, and electronic properties of each tautomer will influence its interaction with enzymes and receptors.

-

Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa, which in turn influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

A thorough understanding and characterization of the tautomeric behavior of this and similar molecules are therefore essential for the rational design and development of new therapeutic agents.

References

-

Mazhukina, O. A., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. Available from: [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

Khan Academy. (2013). Formation of hydrates | Aldehydes and ketones | Organic chemistry. Available from: [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available from: [Link]

-

Asian Journal of Chemistry. (2018). An Improved and Scalable Process for the Synthesis of Dasatinib. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. Available from: [Link]

-

ResearchGate. (2025). Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. Available from: [Link]

-

Britannica. (2025). Aldehyde - Tautomerism, Reactivity, Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available from: [Link]

- Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

National Center for Biotechnology Information. (n.d.). Substantial formation of hydrates and hemiacetals from pyridinium ketones. Available from: [Link]

-

YouTube. (2014). Tautomerism of Aldehydes and Ketones. Available from: [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]

-

chemrevise. 6.3.2 Spectroscopy. Available from: [Link]

- Sciforum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 -. Available from: https://sciforum.net/paper/view/15682

-

ACS Publications. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 | Crystal Growth & Design. Available from: [Link]

-

Indian Academy of Sciences. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available from: [Link]

-

MDPI. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Available from: [Link]

-

YouTube. (2024). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. Available from: [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]

Sources

- 1. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Aldehyde - Tautomerism, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrevise.org [chemrevise.org]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 6-Chloro-2-methylpyrimidine-4-carbaldehyde. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and interpretative resource, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry, and supported by comparative data from closely related pyrimidine derivatives. The methodologies and interpretations presented herein are designed to equip researchers with the necessary framework to identify and characterize this molecule.

Molecular Structure and Key Features

This compound is a substituted pyrimidine with a molecular formula of C₆H₅ClN₂O. The pyrimidine ring, a key scaffold in many biologically active molecules, is functionalized with a chloro group at the 6-position, a methyl group at the 2-position, and a carbaldehyde (formyl) group at the 4-position. These substituents create a unique electronic environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals: one for the pyrimidine ring proton, one for the aldehyde proton, and one for the methyl protons.

| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Rationale |

| Pyrimidine C5-H | 8.0 - 8.5 | Singlet (s) | 1H | The proton at the C5 position is deshielded by the adjacent electron-withdrawing nitrogen atoms and the chloro group. |

| Aldehyde CHO | 9.8 - 10.2 | Singlet (s) | 1H | Aldehydic protons typically resonate at very high chemical shifts due to the strong deshielding effect of the carbonyl group. |

| Methyl CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | The methyl group protons are attached to the pyrimidine ring and will be slightly deshielded. |

Causality in Experimental Choices: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ can be particularly useful for ensuring the solubility of polar heterocyclic compounds. The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Rationale |

| Aldehyde C=O | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very high chemical shift. |

| Pyrimidine C2 | 160 - 165 | The carbon atom C2 is attached to two nitrogen atoms and the methyl group, leading to a downfield shift. |

| Pyrimidine C4 | 155 - 160 | The C4 carbon is bonded to a nitrogen, a chlorine, and the carbaldehyde group, resulting in significant deshielding. |

| Pyrimidine C6 | 150 - 155 | The C6 carbon is attached to a nitrogen and a chlorine atom, causing it to be deshielded. |

| Pyrimidine C5 | 120 - 125 | The C5 carbon, bonded to a hydrogen, is expected to be the most upfield of the pyrimidine ring carbons. |

| Methyl CH₃ | 20 - 25 | The methyl carbon will appear in the typical aliphatic region. |

Self-Validating Protocol: To confirm the assignments of the carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This 2D NMR technique correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. Additionally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range couplings between protons and carbons, further confirming the connectivity of the molecule.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3050 | C-H stretch (aromatic) | Medium | Corresponds to the stretching of the C-H bond on the pyrimidine ring. |

| ~2950 | C-H stretch (aliphatic) | Medium | Arises from the stretching of the C-H bonds in the methyl group. |

| ~2820 and ~2720 | C-H stretch (aldehyde) | Medium | These two bands, known as Fermi doublets, are characteristic of the C-H bond in an aldehyde.[1][2] |

| ~1700 | C=O stretch (aldehyde) | Strong | The strong absorption is due to the stretching of the carbonyl double bond in the aldehyde.[2] |

| 1600-1450 | C=C and C=N stretches | Medium-Strong | These absorptions are characteristic of the pyrimidine ring. |

| ~1100 | C-Cl stretch | Medium | The stretching vibration of the carbon-chlorine bond. |

Experimental Protocol:

-

Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., chloroform) for analysis in a liquid cell, or by preparing a KBr pellet.

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the key absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (C₆H₅ClN₂O). Due to the presence of the chlorine atom, there will be an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.[3]

-

m/z for ³⁵Cl isotope: ~156

-

m/z for ³⁷Cl isotope: ~158

-

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z ~128.

-

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment ion at m/z ~121.

-

Loss of CH₃: Loss of the methyl radical (15 Da) would give a fragment at m/z ~141.

-

Sources

The Versatile Scaffold: An In-depth Technical Guide to the Key Derivatives of 6-Chloro-2-methylpyrimidine-4-carbaldehyde and Their Significance

Foreword: The Unseen Potential of a Pyrimidine Core

In the intricate world of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon which a multitude of derivatives can be built, each with the potential for unique biological activity. 6-Chloro-2-methylpyrimidine-4-carbaldehyde stands out as one such scaffold, a testament to the power of heterocyclic chemistry in generating novel therapeutic agents. Its strategic combination of a reactive aldehyde group and a modifiable chloro substituent on a biologically significant pyrimidine ring opens a gateway to a vast chemical space. This guide delves into the key derivatives branching from this core, offering a comprehensive overview of their synthesis, significance, and the underlying scientific principles that govern their activity. We will explore the transformation of the carbaldehyde moiety into Schiff bases, chalcones, and pyrazolines, and discuss how these modifications influence their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower your own discovery endeavors.

I. The Central Hub: Understanding this compound

The significance of this compound as a synthetic intermediate lies in its inherent reactivity and the established biological importance of the pyrimidine nucleus. The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA[1]. This inherent biocompatibility makes pyrimidine derivatives attractive candidates for drug design, as they can potentially interact with a wide range of biological targets.

The key reactive sites of this molecule are the aldehyde group at the C4 position and the chlorine atom at the C6 position. The aldehyde is a versatile functional group that readily undergoes condensation reactions with a variety of nucleophiles, including amines and compounds with active methylene groups. The chlorine atom, activated by the electron-withdrawing pyrimidine ring, is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This dual reactivity allows for a modular approach to library synthesis, where derivatives can be systematically generated and screened for desired biological activities.

II. Key Derivative Classes and Their Therapeutic Promise

The strategic modification of this compound has led to the development of several classes of derivatives with significant therapeutic potential. Here, we explore three key classes: Schiff bases, chalcones, and pyrazolines.

A. Schiff Bases: The Gateway to Bioactivity

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. The resulting C=N double bond is a key pharmacophore in many biologically active compounds. The synthesis of Schiff base derivatives from this compound is a straightforward and efficient way to introduce a wide range of substituents, thereby modulating the molecule's physicochemical properties and biological activity.

Significance: Pyrimidine-based Schiff bases have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The imine linkage is often crucial for biological activity, and the nature of the substituent on the nitrogen atom can significantly influence the compound's potency and selectivity.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Amine: To this solution, add the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically refluxed for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to afford the crude Schiff base.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

Data Presentation: Representative Schiff Base Derivatives and Their Activities

| Derivative | Amine Used | Biological Activity | Reference |

| SB-1 | Aniline | Antibacterial | [2] |

| SB-2 | 4-Chloroaniline | Antifungal | [2] |

| SB-3 | 2-Aminothiazole | Anticancer | [2] |

Visualization: Synthetic Pathway for Schiff Base Formation

Caption: General workflow for the synthesis of Schiff base derivatives.

B. Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones are bi-cyclic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are synthesized through a Claisen-Schmidt condensation between an aldehyde and an acetophenone. The reaction of this compound with various substituted acetophenones yields a series of pyrimidine-containing chalcones.

Significance: Chalcones are renowned for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and, most notably, anticancer properties[3][4]. The α,β-unsaturated ketone moiety is a key structural feature responsible for their biological effects, often acting as a Michael acceptor and interacting with biological nucleophiles.

Experimental Protocol: General Synthesis of Chalcone Derivatives

-

Reactant Mixture: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a suitable solvent like ethanol.

-

Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation: Anticancer Activity of Representative Chalcone Derivatives

| Derivative | Acetophenone Used | Cancer Cell Line | IC50 (µM) | Reference |

| CH-1 | Acetophenone | MCF-7 (Breast) | 15.2 | [5] |

| CH-2 | 4-Methoxyacetophenone | HCT-116 (Colon) | 8.5 | [5] |

| CH-3 | 4-Hydroxyacetophenone | A549 (Lung) | 12.1 | [5] |

Visualization: Synthetic Pathway for Chalcone Formation

Caption: Claisen-Schmidt condensation for the synthesis of chalcones.

C. Pyrazolines: Five-Membered Rings with Broad-Spectrum Activity

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. Therefore, the chalcones derived from this compound serve as excellent precursors for the synthesis of a diverse library of pyrimidine-substituted pyrazolines.

Significance: Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The presence of the pyrimidine ring in conjunction with the pyrazoline moiety can lead to synergistic effects and enhanced biological potency.

Experimental Protocol: General Synthesis of Pyrazoline Derivatives from Chalcones

-

Reactant Mixture: Dissolve the pyrimidine-chalcone derivative (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried.

-

Purification: The crude pyrazoline is purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Antimicrobial Activity of Representative Pyrazoline Derivatives

| Derivative | Hydrazine Used | Bacterial Strain | MIC (µg/mL) | Reference |

| PZ-1 | Hydrazine Hydrate | Staphylococcus aureus | 12.5 | [6] |

| PZ-2 | Hydrazine Hydrate | Escherichia coli | 25 | [6] |

| PZ-3 | Phenylhydrazine | Candida albicans | 10 | [6] |

Visualization: Synthetic Pathway for Pyrazoline Formation

Caption: A simplified model of a potential anticancer mechanism.

IV. Conclusion: A Scaffold of Opportunity

This compound has proven to be a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. The ease of its chemical modification, coupled with the inherent biological significance of the pyrimidine core, provides a fertile ground for the discovery of new drugs with potent anticancer and antimicrobial activities. The derivatives explored in this guide—Schiff bases, chalcones, and pyrazolines—represent just a fraction of the possibilities that this remarkable molecule holds. It is our hope that this comprehensive overview, complete with detailed protocols and mechanistic insights, will serve as a valuable resource and a catalyst for further innovation in the field of medicinal chemistry. The journey from a simple scaffold to a life-saving drug is long and arduous, but it begins with the foundational understanding and creative exploration of molecules like this compound.

V. References

-

Jianxing Zhuang and Shutao Ma. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem.

-

M. Banjane et al. (2012). Synthesis of pyrimido[4,5-d]pyrimidines as dihydrofolate reductase inhibitors. Journal of the Serbian Chemical Society.

-

F. Xie et al. (2013). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters.

-

H. T. Abdel-Mohsen et al. (2015). Synthesis of novel benzimidazole–pyrimidine conjugates as potent antitumor agents. Medicinal Chemistry Research.

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules.

-

Synthesis of Chalcones with Anticancer Activities. (2013). Molecules.

-

Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (2023). Pharmaceuticals.

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances.

-

Synthesis of Chalcones with Anticancer Activities. (2013). Molecules.

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances.

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules.

-

Pyrimidine As Anticancer Agent: A Review. (2016). Journal of Advanced Scientific Research.

-

Mechanism of action of pyrimidine analogues. (2021). ResearchGate.

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

-

Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020). Polymers.

-

“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2021). ResearchGate.

-

Synthesis and antibacterial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. (2019). Marmara Pharmaceutical Journal.

-

Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing amide moiety. (2013). Marmara Pharmaceutical Journal.

-

Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (2020). Marmara Pharmaceutical Journal.

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules.

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2018). RSC Advances.

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020). ChemMedChem.

-

Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. (2014). Bioorganic & Medicinal Chemistry.

-

A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2016). Bulgarian Chemical Communications.

-

Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.

-

Knoevenagel Condensation. (n.d.). Cambridge University Press.

-

Knoevenagel condensation. (2023, January 14). YouTube.

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.

-

Wittig Reaction. (n.d.). Organic Chemistry Portal.

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.

-

Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

-

Wittig reaction. (n.d.). Wikipedia.

-

-

WITTIG REACTION. (n.d.). PHARMD GURU.

-

-

Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.

-

EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). University of Missouri–St. Louis.

-

Synthesis and Biological Activity of Some Thiosemicarbazide. (2019). Asian Journal of Organic & Medicinal Chemistry.

-

Microwave Assisted Synthesis, Characterisation and Biological Activities of Cu(II) Complexes of Few Thiosemicarbazones Ligands. (2023). Journal of Scientific Research.

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Iranian Journal of Pharmaceutical Research.

-

A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit. (2019). CORE.

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry.

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). Molecules.

-

(PDF) Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO. (2015). ResearchGate.

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules.

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry.

-

Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). (n.d.). SciSpace.

-

schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov.

-

(PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate.

-

Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. (2017). Asian Journal of Research in Chemistry.

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2021). Molecules.

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules.

-

Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. (2013). Bioorganic & Medicinal Chemistry Letters.

-

Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. (2015). Journal of Saudi Chemical Society.

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). ResearchGate.

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. (2019). CORE.

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega.

-

Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

-

Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. (2021). Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Reactivity of the Aldehyde Group in Substituted Pyrimidines

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a formyl (aldehyde) group onto this privileged heterocycle creates a versatile synthetic handle, enabling a vast array of chemical transformations crucial for drug discovery and development. This guide provides an in-depth exploration of the reactivity of the aldehyde group on substituted pyrimidines. We will dissect the underlying electronic principles governing its reactivity, detail key reaction classes with field-tested protocols, analyze the modulating effects of ring substituents, and present workflows for the synthesis of high-value compounds like kinase inhibitors.

The Electronic Landscape: Why Formylpyrimidines Are So Reactive

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In formylpyrimidines, the inherent electronic nature of the pyrimidine ring dramatically enhances this electrophilicity. The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms.[3] These nitrogens act as powerful electron sinks, withdrawing electron density from the ring carbons via both inductive and resonance effects.

This electron-withdrawing influence extends directly to the attached aldehyde group. The C-C bond between the pyrimidine ring and the formyl group becomes polarized, pulling electron density away from the carbonyl carbon and making it significantly more electron-deficient (i.e., more electrophilic) than an aldehyde attached to a simple benzene ring.[4] This heightened electrophilicity makes the formylpyrimidine susceptible to attack by a wide range of nucleophiles, even relatively weak ones.[3]

Caption: Electronic pull of the pyrimidine ring on the aldehyde group.

Key Reaction Classes and Methodologies

The enhanced electrophilicity of the formyl group on pyrimidines allows for a diverse range of chemical transformations. Below are key examples with insights into experimental design.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction for forming new carbon-carbon double bonds.[5] It involves the reaction of the pyrimidine aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a mild base.[6] The π-deficient nature of the pyrimidine ring strongly activates the aldehyde, often allowing the reaction to proceed under mild, catalyst-free, or base-catalyzed conditions.[6][7]

Expert Insight: The choice of base is critical. A weak base like piperidine or triethylamine is typically sufficient and preferred.[5] Using a strong base (e.g., NaOH, NaOEt) can lead to unwanted side reactions, including self-condensation of the aldehyde or hydrolysis of ester groups in the active methylene compound.[5]

Protocol: Knoevenagel Condensation of 4-Formylpyrimidine with Malononitrile

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylpyrimidine (1.0 mmol, 1 eq.), malononitrile (1.1 mmol, 1.1 eq.), and ethanol (10 mL).

-

Catalyst Addition: Add piperidine (0.1 mmol, 0.1 eq.) to the stirring suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Workup: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The product will often precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the desired 2-(pyrimidin-4-ylmethylene)malononitrile.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR (expect a characteristic singlet for the vinyl proton around 8.2 ppm), ¹³C NMR, and mass spectrometry. The yield should be >85%.

Reductive Amination: A Gateway to Amine Libraries

Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines.[8] The process involves the initial formation of an imine or iminium ion between the pyrimidine aldehyde and a primary or secondary amine, followed by in-situ reduction.

Expert Insight: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[8] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not significantly reduce the starting aldehyde. It is also tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) required to promote imine formation. This allows for a convenient one-pot procedure.[8]

Protocol: Reductive Amination of 2-Chloro-5-formylpyrimidine with Morpholine

-

Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-5-formylpyrimidine (1.0 mmol, 1 eq.) and morpholine (1.2 mmol, 1.2 eq.) in 1,2-dichloroethane (DCE) (15 mL).

-

Imine Formation: Add glacial acetic acid (0.1 mmol, 0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.

-

Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the target amine.

Trustworthiness: The final product's structure must be verified via NMR and high-resolution mass spectrometry (HRMS) to confirm the correct mass and rule out over-reduction or other side products.

The Influence of Ring Substituents on Aldehyde Reactivity

The electronic nature of other substituents on the pyrimidine ring can further fine-tune the reactivity of the aldehyde group. This principle is a key tool for medicinal chemists in modulating compound properties.

-

Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CF₃, or -NO₂ enhance the π-deficiency of the pyrimidine ring.[9] This increases the electrophilicity of the formyl carbon, leading to faster reaction rates with nucleophiles. For example, 2,4-dichloro-5-formylpyrimidine will react faster in a reductive amination than 5-formylpyrimidine.[2]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -OCH₃ donate electron density into the ring, which partially counteracts the withdrawing effect of the ring nitrogens.[4][10] This reduces the electrophilicity of the formyl carbon, leading to slower reaction rates.

| Substituent at C2/C4/C6 | Electronic Effect | Aldehyde Carbon Electrophilicity | Predicted Reaction Rate (Nucleophilic Addition) |

| -Cl | Strong EWG (Inductive) | Greatly Increased | Very Fast |

| -CF₃ | Strong EWG (Inductive) | Increased | Fast |

| -H (unsubstituted) | Neutral (Reference) | Baseline | Moderate |

| -CH₃ | Weak EDG (Inductive) | Slightly Decreased | Slower |

| -OCH₃ | Strong EDG (Resonance) | Decreased | Slow |

| -NH₂ | Strong EDG (Resonance) | Greatly Decreased | Very Slow |

Application in Synthesis: Building Kinase Inhibitors

Formylpyrimidines are critical precursors for the synthesis of complex molecules, particularly kinase inhibitors, which often feature a substituted pyrimidine core that mimics the adenine ring of ATP.[1][11]

A common synthetic workflow involves using the aldehyde as a key anchor point to build out a more complex side chain, often through a Wittig or Horner-Wadsworth-Emmons reaction, followed by further functionalization.

Caption: Synthetic workflow for a kinase inhibitor from a formylpyrimidine.

This workflow demonstrates how the aldehyde's reactivity is harnessed first for C-C bond formation (Wittig) and then, after transformation, the inherent reactivity of the chloropyrimidine core is used for subsequent nucleophilic aromatic substitution (SNAr) reactions.[11]

Conclusion

The formyl group on a substituted pyrimidine is not merely a simple aldehyde; it is an electronically activated functional group of immense synthetic utility. Its heightened electrophilicity, a direct consequence of the π-deficient pyrimidine ring, allows for a broad spectrum of reliable and high-yielding transformations. By understanding the core electronic principles and the modulating effects of other ring substituents, researchers can strategically employ formylpyrimidines as powerful building blocks in the rational design and synthesis of novel therapeutics and advanced materials.

References

-

MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2022). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. Available at: [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

-

ACS Publications. (n.d.). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]

-

Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available at: [Link]

-

ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Available at: [Link]

-

Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

-

PubMed. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Available at: [Link]

-

YouTube. (2018). Reductive Amination. Available at: [Link]

-

Química Organica.org. (n.d.). Nucleophilic addition reactions to pyridines. Available at: [Link]

-

YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available at: [Link]

-

Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. Available at: [Link]

-

ResearchGate. (n.d.). Facile Functionalization of Pyrimidines by Nucleophilic Addition Reactions. Available at: [Link]

-

RSC Publishing. (n.d.). Nucleophilic addition reactions of[1][12][13]oxadiazolo[3,4-d] pyrimidine 1-oxides (pyrimidofuroxans). Available at: [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

-

PubMed. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Available at: [Link]

-

PubMed. (n.d.). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Available at: [Link]

-

Khan Academy. (n.d.). Oxidation and reduction review from biological point-of-view. Available at: [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]

-

ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... Available at: [Link]

Sources

- 1. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility Profile of 6-Chloro-2-methylpyrimidine-4-carbaldehyde

Introduction: The Critical Role of Solubility in the Application of 6-Chloro-2-methylpyrimidine-4-carbaldehyde

This compound is a versatile heterocyclic compound, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility in medicinal chemistry and drug development is significant, with the pyrimidine scaffold being a cornerstone in numerous therapeutic agents.[1][2][3] The success of any synthetic route, purification process, or formulation development involving this compound is fundamentally tied to a thorough understanding of its solubility profile. An accurately determined solubility profile enables rational solvent selection, which is paramount for optimizing reaction kinetics, maximizing yield, ensuring purity during crystallization, and achieving desired bioavailability in formulated products.

This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in common laboratory solvents. We will delve into the theoretical underpinnings that govern its solubility, provide a robust, step-by-step protocol for its empirical determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is a composite of its constituent functional groups and the aromatic pyrimidine ring.

Structural Analysis of this compound:

-

Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, is a polar heterocyclic system capable of hydrogen bonding.[1]

-

Chloro Group (-Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group that can slightly decrease solubility in highly polar solvents.

-

Carbaldehyde Group (-CHO): The aldehyde group is polar due to the electronegativity of the oxygen atom and can act as a hydrogen bond acceptor.[4][5][6]

Based on this structure, this compound is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents. The presence of both hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen of the aldehyde) and a polar C-Cl bond suggests that polar aprotic and polar protic solvents will be effective.

Experimental Determination of Equilibrium Solubility

The following protocol details the gravimetric method for determining the equilibrium solubility of this compound. This method is reliable and widely used for generating accurate solubility data.[2][3]

Materials and Equipment:

-

This compound (high purity)

-

A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum oven

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed for 10-15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.

-

Evaporate the solvent from the vial in a drying oven or vacuum oven until a constant weight of the dissolved solid is achieved.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dried solid.

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty vial.

-

The solubility can then be expressed in mg/mL or converted to mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Water | 10.2 | ||

| e.g., Methanol | 5.1 | ||

| e.g., Ethanol | 4.3 | ||

| e.g., Acetone | 5.1 | ||

| e.g., Ethyl Acetate | 4.4 | ||

| e.g., Dichloromethane | 3.1 | ||

| e.g., Toluene | 2.4 | ||

| e.g., Hexane | 0.1 |

Interpretation of Results:

The data in the table should be analyzed in the context of solvent properties. A higher solubility in solvents like methanol, ethanol, and acetone would confirm the polar nature of this compound. Conversely, low solubility in non-polar solvents such as toluene and hexane would be expected. The solubility data is crucial for selecting appropriate solvents for various applications:

-

Reaction Chemistry: A solvent that readily dissolves both reactants at the desired reaction temperature is ideal.

-

Purification by Crystallization: An ideal solvent system would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

-

Chromatography: The choice of mobile phase is dictated by the solubility of the compound to ensure proper interaction with the stationary phase.

-

Formulation: For drug development, understanding the solubility in aqueous and organic media is critical for designing effective delivery systems.

Visualizing the Workflow and Logic

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart of the gravimetric method for determining equilibrium solubility.

Diagram 2: Logic for Solvent Selection

Caption: Decision-making process for solvent selection based on solute properties and application.

Conclusion

References

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online.

- Bhesaniya, K., & Baluja, S. (2014).

- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- ResearchGate. (2025).

- University of Toronto. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine.

- Britannica. (2025). Aldehyde.

- Unknown. (n.d.).

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Chemguide. (n.d.). an introduction to aldehydes and ketones.

- ChemicalBook. (2025). 2-Methylpyrimidine-4-carboxaldehyde.

- PubMed Central. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.

- ResearchGate. (2025). Structure, magnetic properties and nuclease activity of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) complexes.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde: Acute Exposure Guideline Levels.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Chem-Impex. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Wikipedia. (n.d.). Chloral.

- World Scientific News. (n.d.).

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

Understanding the electrophilicity of the pyrimidine ring in this compound.

An In-Depth Technical Guide to the Electrophilicity of the Pyrimidine Ring

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a wide array of therapeutic agents.[1][2] Its inherent electron-deficient nature makes it a fascinating substrate for chemical modification, particularly in reactions driven by electrophilicity. Understanding and modulating the electrophilic character of the pyrimidine core is paramount for the rational design of targeted covalent inhibitors, optimizing metabolic stability, and enhancing drug-target interactions. This guide provides a comprehensive exploration of the electronic properties of the pyrimidine ring, the influence of substituents on its electrophilicity, and the experimental and computational methodologies used to assess this critical chemical parameter.

Part 1: The Intrinsic Electrophilicity of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3][4] This arrangement distinguishes it significantly from carbocyclic aromatic compounds like benzene and even from its mono-aza counterpart, pyridine.

1.1. Electronic Structure and π-Deficiency

The defining feature of the pyrimidine ring is its π-deficient character.[1] The two nitrogen atoms are more electronegative than carbon and exert a powerful inductive electron-withdrawing effect (-I) on the ring. This effect polarizes the C-N bonds and reduces the electron density at the carbon atoms.[5] Consequently, the π-electron cloud is less available for electrophilic attack compared to benzene.[5]

Compared to pyridine, the addition of a second nitrogen atom further decreases the π-electron density, making pyrimidine even less basic and more resistant to electrophilic aromatic substitution.[1][6] The pKa for protonated pyrimidine is approximately 1.23, significantly lower than pyridine's 5.30, highlighting the reduced availability of the nitrogen lone pairs.[1][6]

This intrinsic electron deficiency dictates the ring's reactivity:

-

Electrophilic Substitution: Occurs with difficulty and typically requires harsh conditions or the presence of strong electron-donating "activating" groups on the ring.[5][6] When it does occur, substitution is directed to the C-5 position, which is the least electron-deficient carbon.[1][5]

-

Nucleophilic Substitution: Is greatly facilitated, especially at the C-2, C-4, and C-6 positions.[1][3][7] These positions are ortho or para to the ring nitrogens and can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNA r).[7][8]

1.2. Resonance and Electron Distribution

Resonance structures illustrate the polarization of the pyrimidine ring. The nitrogen atoms draw electron density, creating partial positive charges (δ+) on the carbon atoms, particularly at the C-2, C-4, and C-6 positions.

Caption: Intrinsic electronic properties of the pyrimidine ring. (Note: Actual images would be generated and linked)

Part 2: Modulating Electrophilicity with Substituents

The true power of pyrimidine chemistry in drug development lies in the ability to fine-tune the ring's electrophilicity through substitution. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can dramatically alter the reactivity and properties of the molecule.[9][10]

2.1. The Role of Electron-Withdrawing Groups (EWGs)

EWGs enhance the inherent π-deficiency of the pyrimidine ring, increasing its electrophilicity. This is crucial for designing molecules that can react with biological nucleophiles, such as the cysteine residues in enzyme active sites.[11][12]

-

Mechanism: EWGs operate through negative inductive (-I) and/or negative mesomeric (-M) effects. They further withdraw electron density from the ring, making the carbon atoms more susceptible to nucleophilic attack.

-

Common EWGs: Halogens (F, Cl), nitro (-NO₂), cyano (-CN), and sulfonyl groups.

-

Application Example: A 2-chloro-5-nitropyrimidine scaffold serves as an effective "warhead" in covalent inhibitors. The potent withdrawing effects of both the chloro and nitro groups make the C-2 position highly electrophilic and ready to react with a target cysteine.[11]

2.2. The Role of Electron-Donating Groups (EDGs)

EDGs counteract the electron-withdrawing nature of the ring nitrogens, thereby decreasing the ring's overall electrophilicity.

-

Mechanism: EDGs operate through positive inductive (+I) and/or positive mesomeric (+M) effects. They push electron density into the ring, making it less reactive towards nucleophiles.

-

Common EDGs: Amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups.

-

Causality: By donating electron density, EDGs can increase the activation barrier for nucleophilic attack. However, this same effect makes the ring more susceptible to electrophilic substitution, typically at the C-5 position.[5]

2.3. Data Presentation: Substituent Effects on Calculated Electron Density

The impact of substituents can be quantified using computational methods. The following table summarizes the calculated electron density (represented by partial atomic charges) on the pyrimidine ring carbons, illustrating the push-pull effects.

| Substituent at C-4 | Partial Charge at C-2 | Partial Charge at C-4 | Partial Charge at C-5 | Partial Charge at C-6 |

| -H (Unsubstituted) | +0.25 | +0.21 | -0.10 | +0.21 |

| -NH₂ (EDG) | +0.22 | +0.15 | -0.15 | +0.18 |

| -Cl (EWG) | +0.27 | +0.28 | -0.08 | +0.23 |

| -NO₂ (Strong EWG) | +0.30 | +0.35 | -0.05 | +0.26 |

Note: These are illustrative values from hypothetical DFT calculations. Lower (more negative) values indicate higher electron density.

Part 3: Experimental and Computational Assessment of Electrophilicity

Quantifying the electrophilicity of a novel pyrimidine derivative is a critical step in drug development. A combination of experimental and computational techniques provides a comprehensive understanding.

3.1. Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: The chemical shift (δ) of ¹H and ¹³C nuclei is highly sensitive to the local electronic environment. Deshielding (a downfield shift to higher ppm) of a carbon or proton signal correlates with lower electron density and thus higher electrophilicity at that position.

-

Protocol: ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the pyrimidine compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: Assign the chemical shifts for C-2, C-4, C-5, and C-6. Compare these shifts to an unsubstituted pyrimidine standard. A significant downfield shift (Δδ > 5 ppm) at a particular carbon indicates a substantial increase in its electrophilic character.

-

B. Cyclic Voltammetry (CV)

-

Principle: CV measures the reduction potential of a compound. A less negative (or more positive) reduction potential indicates that the molecule is more easily reduced, which corresponds to higher electrophilicity.

-

Protocol: Measuring Reduction Potential

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a dry, aprotic solvent (e.g., acetonitrile).

-